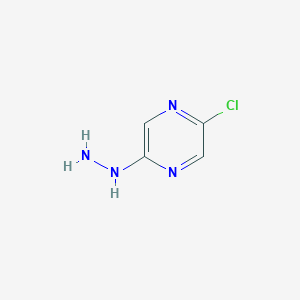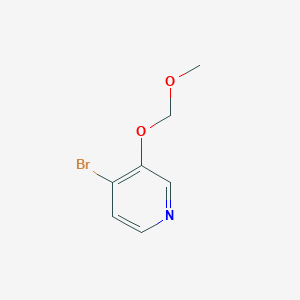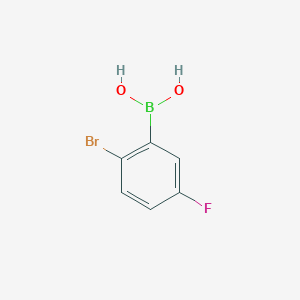![molecular formula C7H5BrN2O2 B1285437 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one CAS No. 335032-38-7](/img/structure/B1285437.png)
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one
Descripción general
Descripción
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is a useful research compound. Its molecular formula is C7H5BrN2O2 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one primarily targets fibroblast growth factor receptors (FGFRs) . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of FGFR signaling is implicated in various cancers, making it a significant target for anticancer therapies .
Mode of Action
The compound interacts with FGFRs by binding to their tyrosine kinase domain. This binding inhibits the receptor’s autophosphorylation, preventing the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Biochemical Pathways
By targeting FGFRs, this compound affects several biochemical pathways:
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of this compound include:
- Reduced Tumor Growth : Overall, these effects contribute to decreased tumor growth and progression .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability:
- Presence of Enzymes : Enzymatic activity in the body can affect the metabolism and stability of the compound .
: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors
Propiedades
IUPAC Name |
6-bromo-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-5-1-4-3-12-7(11)10-6(4)9-2-5/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSYBHWHOLZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)O1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285354.png)
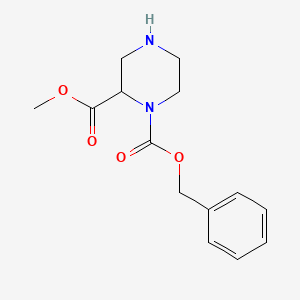
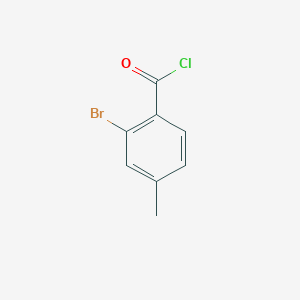

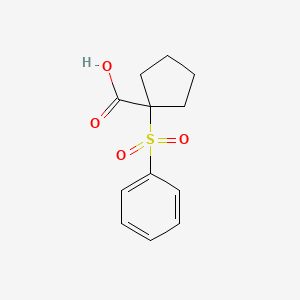
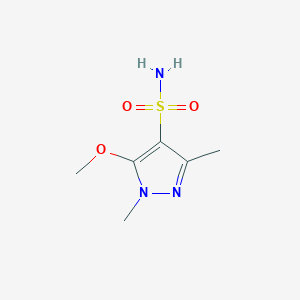
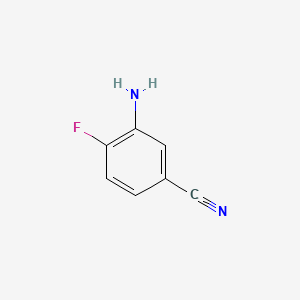
![[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B1285383.png)
